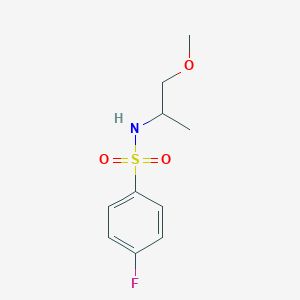![molecular formula C13H17NO4 B3956444 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate](/img/structure/B3956444.png)
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs) which are enzymes that regulate gene expression. Mocetinostat has been shown to have therapeutic potential in the treatment of various types of cancers, including solid tumors and hematological malignancies.
Mécanisme D'action
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate inhibits the activity of HDACs, which are enzymes that remove acetyl groups from histones and other proteins. This leads to changes in gene expression that can affect cell cycle progression, differentiation, and apoptosis. 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate specifically targets HDACs 1, 2, and 3, which are involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate can also sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its potency and specificity for HDACs 1, 2, and 3. It can also be used in combination with other treatments to enhance their effectiveness. However, 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has some limitations, including its potential toxicity and the need for further research to determine its optimal dosing and treatment regimens.
Orientations Futures
There are several future directions for the research and development of 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate. One area of focus is the identification of biomarkers that can predict response to treatment with 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate. Another area of interest is the development of combination therapies that can enhance the effectiveness of 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate. Additionally, further research is needed to determine the optimal dosing and treatment regimens for 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate in different types of cancer.
Applications De Recherche Scientifique
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cancer. It has been shown to have activity against a variety of solid tumors, including prostate, breast, and lung cancers, as well as hematological malignancies such as lymphoma and leukemia. 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate works by inhibiting HDACs, which leads to the acetylation of histones and other proteins, resulting in changes in gene expression that can lead to cell cycle arrest, differentiation, and apoptosis.
Propriétés
IUPAC Name |
[4-(1-methoxypropan-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(8-17-3)14-13(16)11-4-6-12(7-5-11)18-10(2)15/h4-7,9H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXUWFOLETVMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3956365.png)
![methyl 4-[butyl(phenylsulfonyl)amino]benzoate](/img/structure/B3956374.png)
![N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine](/img/structure/B3956378.png)
![7-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3956386.png)

![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B3956403.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide](/img/structure/B3956418.png)
![3-benzyl-5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956425.png)
![2,2,4-trimethyl-4-phenyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3956437.png)
![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3956459.png)
![5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956462.png)
![ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B3956465.png)
![2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956478.png)